molecular formula C11H20N2 B7967547 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B7967547
M. Wt: 180.29 g/mol
InChI Key: PZTYNEQPTJFJAO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,7-diazaspiro[44]nonane is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by P2O5 has been reported as a pathway to fused spiro[4.4]nonane-1,6-diones . This method involves the optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure provides multiple reactive sites, allowing for diverse chemical transformations.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while reduction reactions can produce spirocyclic amines or hydrocarbons.

Scientific Research Applications

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other biological macromolecules. For instance, spirocyclic quaternary ammonium cations have been studied for their stability and interaction with anion exchange membranes . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane is unique due to its specific combination of a cyclopropylmethyl group and a diazaspiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its rigidity and three-dimensional structure allow for specific interactions with biological targets, which can be advantageous in drug design and materials science.

Properties

IUPAC Name

1-(cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-4-11(5-6-12-9-11)13(7-1)8-10-2-3-10/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTYNEQPTJFJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)N(C1)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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